molecular formula C11H16N4O2 B7638740 6-oxa-9-azaspiro[3.6]decan-9-yl(2H-triazol-4-yl)methanone

6-oxa-9-azaspiro[3.6]decan-9-yl(2H-triazol-4-yl)methanone

Cat. No. B7638740
M. Wt: 236.27 g/mol
InChI Key: BAKAEKRNRUBSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-oxa-9-azaspiro[3.6]decan-9-yl(2H-triazol-4-yl)methanone is a synthetic compound that has been studied for its potential therapeutic applications. This compound is of interest to researchers due to its unique chemical structure and potential biological activity.

Mechanism of Action

The exact mechanism of action of 6-oxa-9-azaspiro[3.6]decan-9-yl(2H-triazol-4-yl)methanone is not fully understood. However, it is thought to work by inhibiting certain enzymes or signaling pathways that are involved in inflammation or tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines in vitro. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 6-oxa-9-azaspiro[3.6]decan-9-yl(2H-triazol-4-yl)methanone in lab experiments is its unique chemical structure, which could make it useful for studying the mechanisms of inflammation and tumor growth. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for research on 6-oxa-9-azaspiro[3.6]decan-9-yl(2H-triazol-4-yl)methanone. Some possible areas of study include:
1. Further investigation of its anti-inflammatory and antitumor activities in animal models and clinical trials.
2. Development of analogs with improved potency and selectivity.
3. Exploration of its potential as a treatment for other diseases, such as neurodegenerative disorders or infectious diseases.
4. Investigation of its mechanism of action at the molecular level.
5. Study of its pharmacokinetics and pharmacodynamics in humans to determine its safety and efficacy.
In conclusion, this compound is a synthetic compound with potential therapeutic applications. Its unique chemical structure and potential biological activity make it of interest to researchers. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.

Synthesis Methods

The synthesis of 6-oxa-9-azaspiro[3.6]decan-9-yl(2H-triazol-4-yl)methanone has been described in the literature. One method involves the reaction of 1,3-dioxolane with 1,6-diaminohexane, followed by the addition of sodium azide and copper sulfate to form the spirocyclic intermediate. The intermediate is then reacted with propargyl bromide to give the final product.

Scientific Research Applications

6-oxa-9-azaspiro[3.6]decan-9-yl(2H-triazol-4-yl)methanone has been studied for its potential therapeutic applications. One study found that this compound has anti-inflammatory activity, which could make it useful in the treatment of inflammatory diseases such as arthritis. Another study found that this compound has antitumor activity, suggesting that it could be used as a potential cancer treatment.

properties

IUPAC Name

6-oxa-9-azaspiro[3.6]decan-9-yl(2H-triazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c16-10(9-6-12-14-13-9)15-4-5-17-8-11(7-15)2-1-3-11/h6H,1-5,7-8H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKAEKRNRUBSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CCOC2)C(=O)C3=NNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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